N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmacological Evaluation
A series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives have been synthesized and evaluated pharmacologically. These compounds, including N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, demonstrated moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with promising activity against the lipoxygenase enzyme. Additionally, some derivatives exhibited proficient antimicrobial activities against bacterial and fungal species, highlighting their potential in antimicrobial therapy (Irshad, 2018).
Enzyme Inhibitory Potential
Another research focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. Molecular docking results were consistent with in vitro enzyme inhibition data, suggesting a potential role for these compounds in targeted enzyme inhibition (Abbasi et al., 2019).
Antibacterial Potential
Research into the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This suggests a promising direction for the development of new antibacterial agents using this chemical structure (Abbasi et al., 2016).
Molecular Docking Studies
Molecular docking studies of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives against key enzymes such as BChE, AChE, and lipoxygenase highlighted their importance in the inhibition of these target enzymes. These findings underscore the relevance of molecular docking in understanding the interaction of these compounds with biological targets (Irshad et al., 2019).
Computational Quantum Chemical Studies
A study involving Computational Quantum Chemical (CQC) analysis of Uracil-5-Tertiary Sulfonamides, including compounds with a 2,3-dihydrobenzo[b][1,4]dioxine moiety, provided insights into their pharmacokinetic properties and bioactivity. This type of analysis is crucial for understanding the drug-like properties of these compounds (Gaurav & Krishna, 2021).
特性
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(11,12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOHBUFHOTLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。